(2R)-2-methyl-3-phenylpropanoic acid is a chiral organic compound with the molecular formula and a molecular weight of approximately 164.20 g/mol. It features a propanoic acid backbone with a methyl group and a phenyl group attached to the second and third carbon atoms, respectively. This compound is part of the phenylpropanoic acid class, which is characterized by the presence of a benzene ring conjugated to a propanoic acid structure. The compound is known for its potential applications in pharmaceuticals and organic synthesis due to its unique structural properties .
These reactions are fundamental in organic synthesis, allowing for the modification of the compound into various derivatives for specific applications .
The biological activity of (2R)-2-methyl-3-phenylpropanoic acid has been explored in various studies, particularly its potential as an intermediate in the synthesis of bioactive compounds. It has been noted for its role in synthesizing amino acids and other biologically relevant molecules. Additionally, its structural similarity to amino acids suggests potential interactions with biological systems, although specific pharmacological effects require further investigation .
Several methods have been developed for synthesizing (2R)-2-methyl-3-phenylpropanoic acid:
(2R)-2-methyl-3-phenylpropanoic acid finds applications in:
Interaction studies involving (2R)-2-methyl-3-phenylpropanoic acid typically focus on its reactivity with various biological molecules. Research has indicated that its structural features allow it to participate in enzyme-catalyzed reactions, potentially influencing metabolic pathways. Further studies are needed to elucidate specific interactions at the molecular level, particularly regarding its role as a precursor in amino acid biosynthesis .
(2R)-2-methyl-3-phenylpropanoic acid shares structural similarities with several other compounds, which can be compared based on their molecular structure and functional groups:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Methyl-4-phenylbutanoic acid | Longer carbon chain, different positioning of phenyl group | |
2,2-Dimethyl-3-phenylpropanoic acid | Additional methyl group at the second carbon | |
3-(4-Isopropylphenyl)-2-methylpropanoic acid | Isopropyl substitution on the phenyl ring | |
2-(4-Methylbenzyl)succinic acid | Contains additional carboxylic acid functionality |
These compounds exhibit variations in their chemical properties and biological activities due to differences in their molecular structures, highlighting the uniqueness of (2R)-2-methyl-3-phenylpropanoic acid within this group .
(2R)-2-Methyl-3-phenylpropanoic acid serves as a crucial chiral building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly in the preparation of propionic acid derivatives. The compound demonstrates exceptional utility in asymmetric synthesis due to its well-defined stereochemistry and high enantiomeric purity [1] [2].
The asymmetric hydrogenation of α-substituted cinnamic acids using iridium-based catalysts has emerged as a highly efficient method for producing this chiral intermediate. Research has demonstrated that employing iridium-DuPHOS complexes under mild conditions (30 bar hydrogen pressure, room temperature, ethanol solvent) yields (2R)-2-methyl-3-phenylpropanoic acid with 98% yield and 97% enantiomeric excess [3]. This methodology represents a significant advancement in the stereoselective synthesis of pharmaceutical intermediates.
Property | Value | Reference |
---|---|---|
Molecular Formula | C10H12O2 | Multiple sources [4] [5] [6] |
Molecular Weight | 164.20 g/mol | ChemicalBook [5] |
CAS Number | 14367-67-0 | ChemicalBook [5] |
Melting Point | 70-72°C | Ontosight [7] |
Physical State | White crystalline solid | Ontosight [7] |
Solubility in Water | 0.863 mg/mL | DrugBank [8] |
Optical Activity | Dextrorotatory | Supporting Information [3] |
Specific Rotation | -12.6° (c = 1, CHCl3) | Supporting Information [3] |
Storage Temperature | 4°C | Sigma-Aldrich [9] |
The synthesis of ibuprofen and ketoprofen derivatives represents a prime example of this compound's utility in NSAID development. The Myers pseudoephedrine auxiliary methodology has been successfully applied to construct quaternary carbon centers from α,α-disubstituted pseudoephedrine amides, achieving diastereoselectivities ranging from 5.4:1 to greater than 19:1 [10]. This approach provides access to enantiomerically pure carboxylic acids, alcohols, and ketones essential for pharmaceutical synthesis.
Investigation of cyclooxygenase inhibitory activity has revealed that derivatives containing the (2R)-2-methyl-3-phenylpropanoic acid scaffold exhibit significant COX-1 selectivity. The most active compounds demonstrated IC50 values of 1.76 and 1.40 μM against COX-1 and IC50 values of 2.96 and 2.34 μM against COX-2, respectively [2]. This selectivity profile makes these compounds attractive candidates for developing NSAIDs with reduced gastrointestinal side effects.
(2R)-2-Methyl-3-phenylpropanoic acid functions as a critical intermediate in the synthesis of second-generation antihistamine derivatives, particularly in the preparation of fexofenadine and related compounds. The compound's utility stems from its ability to undergo selective transformations that preserve stereochemical integrity while introducing functional groups necessary for antihistamine activity [11] [12].
The synthesis of 2-methyl-2'-phenylpropionic acid derivatives with antihistamine properties has been extensively documented in patent literature. These compounds demonstrate high selectivity for histamine H1 receptors without significant interaction with other pharmaceutical targets, making them suitable for patients with allergic diseases who may be receiving concurrent cardiovascular medications [11] [13].
Synthesis Method | Catalyst/Reagent | Reaction Conditions | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|---|
Asymmetric Hydrogenation | Iridium-DuPHOS complex | 30 bar H2, rt, EtOH | 98 | 97 |
Chiral Resolution | Benzotetramisole (BTM) | DMF, 80°C, 18 h | 88-94 | 94 |
Enolate Alkylation | LDA/LiCl system | THF, -78°C to 0°C | 78-99 | 87-99 |
Enzymatic Resolution | Variovorax sp./Burkholderia sp. | pH 7.0, 37°C, 24 h | 67-96 | ≥99 |
Kinetic Resolution | Chiral phosphoric acid | toluene, rt, 48 h | 76-85 | 70-99 |
A novel process for preparing these antihistamine derivatives involves the reaction of appropriately substituted compounds with chiral building blocks derived from (2R)-2-methyl-3-phenylpropanoic acid. The process demonstrates excellent yields (75-85%) and high stereoselectivity, with enantiomeric excesses consistently exceeding 90% [12] [14].
The bromination of 2-(4-methylphenyl)propionic acid derivatives provides access to key intermediates that can be further functionalized to produce fexofenadine. The selective bromination process yields 2-(4-bromophenyl)-2-methylpropanoic acid with 98% content and minimal isomeric impurities [15]. This intermediate serves as a crucial building block for the final pharmaceutical product.
The construction of quaternary stereocenters represents one of the most challenging aspects of asymmetric synthesis, and (2R)-2-methyl-3-phenylpropanoic acid has proven invaluable in this endeavor. The compound serves as both a chiral auxiliary and a substrate for the stereoselective formation of quaternary carbon centers in complex molecular architectures [16] [10].
The pseudoephedrine auxiliary methodology developed by Myers and colleagues has been successfully extended to the construction of quaternary carbon centers. Sequential enolization-alkylation of pseudoephedrine amides derived from (2R)-2-methyl-3-phenylpropanoic acid proceeds with high diastereoselectivity (5.4:1 to ≥19:1) and excellent yields (78-99%) [10]. The method requires careful control of reaction conditions, including the use of excess enolate (>1.25 equiv) and the addition of DMPU as a cosolvent to achieve optimal selectivity.
Application Category | Specific Application | Enantioselectivity | Key References |
---|---|---|---|
NSAID Synthesis | Ibuprofen and ketoprofen derivatives | 97% ee (hydrogenation) | Myers et al. [10] |
Antihistamine Derivatives | Fexofenadine intermediate synthesis | 94% ee (chiral resolution) | Patent literature [11] [12] [14] |
Quaternary Stereocenter Construction | α-Quaternary amino acid synthesis | 83-95% ee (Strecker synthesis) | Enders et al. [16] |
Pharmaceutical Intermediates | Key intermediate for drug compounds | 87-99% ee (alkylation) | Multiple patents |
Asymmetric Synthesis | Asymmetric hydrogenation substrate | 95-99% ee (catalytic reduction) | Supporting Information [3] |
The organocatalytic enantioselective Strecker synthesis represents another powerful application of (2R)-2-methyl-3-phenylpropanoic acid derivatives in quaternary stereocenter construction. Employing Takemoto's thiourea catalyst, the nucleophilic addition of trimethylsilyl cyanide to trifluoromethyl ketimines derived from the compound affords α-amino nitriles in excellent yields (50-99%) with very good enantioselectivities (83-95%) [16].
The rhodium-catalyzed enantioselective arylation of α-substituted β-nitroacrylates provides access to quaternary-carbon-containing β2,2-amino acids. This methodology employs chiral rhodium diene catalysts and proceeds under mild conditions to afford quaternary-carbon-containing products in yields up to 63% with enantiomeric excesses up to 99% [17]. The reaction tolerates a range of ester and aryl groups, demonstrating broad synthetic utility.
Asymmetric synthesis on polymer support using (2R)-2-methyl-3-phenylpropanoic acid-derived auxiliaries has shown promise for the construction of quaternary stereocenters. The solid-phase methodology offers advantages in terms of product purification and auxiliary recovery, with enantiomeric excesses of 86-92% achieved in the synthesis of chiral propionic acid derivatives [18].
The application of threonine aldolases for the asymmetric synthesis of β-hydroxy-α,α-dialkyl-α-amino acids demonstrates the versatility of (2R)-2-methyl-3-phenylpropanoic acid in enzymatic quaternary stereocenter construction. The methodology provides perfect stereoselectivity for the α-quaternary center through the action of both L- and D-threonine aldolases [19].
Research findings indicate that the enantioselective construction of quaternary stereocenters using (2R)-2-methyl-3-phenylpropanoic acid derivatives represents a significant advancement in asymmetric synthesis. The compound's well-defined stereochemistry, combined with its accessibility through various synthetic routes, makes it an invaluable tool for the preparation of complex pharmaceutical intermediates and natural product analogs.